![molecular formula C26H46O3 B1436187 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol CAS No. 1537866-49-1](/img/structure/B1436187.png)
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol
Overview
Description
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol (6E5BC) is a compound found in the human body that was first discovered in the 1950s. It is a steroid-like molecule that is derived from cholesterol and is found in all mammalian organs, including the brain, heart, liver, and kidneys. In addition to its presence in the body, 6E5BC has been used in a variety of scientific research applications, including studies of metabolism, cell signaling, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
Research on compounds related to 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol often focuses on their synthesis and structural characterization. For example, Cohen et al. (1975) described the synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol from chenodeoxycholic acid, emphasizing the significance of this triol as a possible intermediate in bile acid formation from cholesterol (Cohen et al., 1975). Dayal et al. (1978) developed a method for preparing 5beta-cholestane-3alpha,7alpha,24-triol, highlighting its utility for biological studies of chenodeoxycholic acid biosynthesis (Dayal et al., 1978).
Bile Acid Metabolism
Studies have explored the role of similar compounds in bile acid metabolism. Summerfield et al. (1976) identified four bile acids not previously described in human urine and plasma, providing insights into additional pathways for bile acid metabolism (Summerfield et al., 1976). Shefer et al. (1978) examined stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha, 7alpha-diol in human liver, contributing to the understanding of chenodeoxycholic acid biosynthesis (Shefer et al., 1978).
Chemical and Biological Transformations
Various chemical and biological transformations of related compounds have been studied. Kuramoto et al. (1978) synthesized 5beta-[G-3H]Cholestane-3alpha, 7alpha, 24xi, 25-tetrol and investigated its metabolism in the rabbit liver, shedding light on the metabolic pathways of these compounds (Kuramoto et al., 1978). Al-Aboudi et al. (2009) investigated the biotransformation of methyl cholate by Aspergillus niger, leading to the isolation of new derivatives, thereby expanding the understanding of microbial transformations of bile acids (Al-Aboudi et al., 2009).
Blood-Brain Barrier Permeation
Research has also examined the potential of related compounds in modifying blood-brain barrier permeability. Mikov et al. (2004) studied the effect of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate on the central nervous system, suggesting its role as a modifier of BBB permeability (Mikov et al., 2004).
properties
IUPAC Name |
(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAHTQWQZRMFH-JDCMAIOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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